N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
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Description
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H18ClN7O3 and its molecular weight is 475.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been reported to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
Similar compounds have been found to inhibit the activity of their targets, leading to changes in cellular processes . For instance, inhibition of CDK2 can disrupt cell cycle progression, potentially leading to cell death .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of cell proliferation, which is particularly relevant in the context of cancer treatment .
Pharmacokinetics
A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Similar compounds have demonstrated significant cytotoxic activities against various cancer cell lines . Inhibition of CDK2 can lead to cell cycle arrest and potentially cell death, which can result in the reduction of tumor growth .
Biochemical Analysis
Biochemical Properties
This compound has been found to be an ATP-competitive, nano-molar inhibitor with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This pathway plays an important role in intracellular signaling pathways regulating growth and survival .
Cellular Effects
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide has been shown to have significant effects on cellular processes. After oral dosing, it demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . It also showed inhibition of tumor growth in a breast cancer xenograft model .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Akt enzyme. The compound binds to Akt, leading to a decrease in the phosphorylation of Akt and downstream biomarkers . This results in the inhibition of the PI3K signaling pathway, which in turn can lead to decreased cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has been found to have good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied at different dosages. At well-tolerated doses, the compound strongly inhibited the growth of human tumor xenografts in nude mice
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O3/c1-14-11-19(26-20(32)13-34-17-5-3-2-4-6-17)31(29-14)23-27-21-18(22(33)28-23)12-25-30(21)16-9-7-15(24)8-10-16/h2-12H,13H2,1H3,(H,26,32)(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWLGPUERGBUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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